1-(5-Methylfuran-2-yl)-3-morpholinopropan-1-one
Description
1-(5-Methylfuran-2-yl)-3-morpholinopropan-1-one is a ketone derivative featuring a 5-methylfuran substituent and a morpholine moiety. The compound’s structure combines a heteroaromatic furan ring (with a methyl group at the 5-position) and a morpholine ring linked via a propanone backbone. Structural analogs, such as those with modified aromatic groups or morpholine positions, are better documented and serve as the basis for comparative analysis .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C12H17NO3/c1-10-2-3-12(16-10)11(14)4-5-13-6-8-15-9-7-13/h2-3H,4-9H2,1H3 |
InChI Key |
XQYJBAOSTQJIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methylfuran-2-yl)-3-morpholinopropan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 5-methylfuran-2-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place under anhydrous conditions and at a temperature range of 0-25°C to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylfuran-2-yl)-3-morpholinopropan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Depending on the degree of oxidation, products such as carboxylic acids or ketones may be formed.
Reduction Products: Reduction reactions typically yield alcohols or amines.
Substitution Products: Substitution reactions can lead to the formation of various derivatives, including esters and amides.
Scientific Research Applications
1-(5-Methylfuran-2-yl)-3-morpholinopropan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A systematic comparison with similar compounds highlights how structural variations influence physical, chemical, and functional properties:
Physicochemical and Electronic Properties
- Optoelectronic Behavior: Chalcone derivatives with methylfuran or thiophene groups exhibit distinct nonlinear optical (NLO) properties. For example, (E)-1-(5-methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one shows centrosymmetric behavior, while chlorothiophene analogs display noncentrosymmetric electronic distributions, impacting their NLO responses .
- Thermal Stability: Morpholine-containing compounds (e.g., pharmaceutical linker AFA-09) likely exhibit enhanced solubility and stability compared to non-polar analogs like 1-(5-methylfuran-2-yl)ethanone .
Biological Activity
1-(5-Methylfuran-2-yl)-3-morpholinopropan-1-one is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Research indicates that compounds similar to this compound exhibit significant biological activity through various mechanisms. For example, studies on related furan derivatives have demonstrated inhibition of nitric oxide (NO) synthesis in murine macrophages, which is crucial in inflammatory responses. This inhibition is linked to the suppression of specific signaling pathways, including p38 MAPK and the subsequent reduction in inducible nitric oxide synthase (iNOS) expression .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
- Compounds with similar structures have shown dose-dependent inhibition of NO synthesis, which is vital in managing inflammatory diseases. This action involves the inhibition of key kinases, thereby affecting transcription factors involved in the inflammatory response .
2. Enzyme Inhibition
- The compound's structural characteristics suggest potential inhibitory effects on enzymes such as tyrosinase, which plays a crucial role in melanin production. Tyrosinase inhibitors are significant in cosmetic and therapeutic applications, particularly for skin conditions like hyperpigmentation .
3. Antimicrobial Properties
Case Studies
Several studies provide insights into the biological activities associated with furan derivatives:
Case Study 1: Anti-inflammatory Effects
A study demonstrated that a related compound significantly inhibited NO production in RAW 264.7 macrophages, showcasing its potential as an anti-inflammatory agent. The mechanism involved the inhibition of p38 MAPK signaling pathways .
Case Study 2: Tyrosinase Inhibition
In another investigation, furan derivatives were synthesized and tested for their tyrosinase inhibitory activity. One compound exhibited an IC50 value of 0.0433 µM for monophenolase activity, indicating potent inhibitory effects compared to standard inhibitors like kojic acid .
Case Study 3: Antimicrobial Activity
A recent study evaluated the antimicrobial properties of various furan derivatives against E. coli and E. faecalis, reporting MIC values that suggest moderate effectiveness against these pathogens .
Research Findings Summary
The following table summarizes key findings related to the biological activities of furan derivatives:
| Activity Type | Compound | IC50/MIC Values | Notes |
|---|---|---|---|
| Anti-inflammatory | Related furan derivative | IC50 not specified | Inhibition of NO synthesis via p38 MAPK pathway |
| Tyrosinase Inhibition | Furan derivative (compound 8) | 0.0433 µM (monophenolase) | Potent inhibitor compared to kojic acid |
| Antimicrobial | Furan derivatives | MIC: ~62.5 µg/mL | Effective against E. coli and E. faecalis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
